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Compound of Interest

2-Chloro-5-
Compound Name: _
(trifluoromethyl)benzo[dJoxazole

Cat. No.: B172225

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-
(trifluoromethyl)benzo[d]oxazole, a heterocyclic building block with significant potential in
medicinal chemistry and drug discovery. This document outlines its chemical identity, structural
information, and key data relevant to its application in research and development.

Chemical Identity and Structure

CAS Number: 114997-91-0
Molecular Formula: CsH3zCIFzsNO

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole belongs to the benzoxazole class of
heterocyclic compounds. The benzoxazole core is recognized as a "privileged structure” in
medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The
incorporation of a trifluoromethyl group at the 5-position and a chlorine atom at the 2-position
significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability,
making it an attractive scaffold for the design of novel therapeutic agents.

Structure:

Physicochemical Data
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While extensive experimental data for this specific compound is not readily available in public
literature, predicted physicochemical properties provide valuable insights for experimental

design.
Property Value Source
Molecular Weight 221.56 g/mol Predicted
Boiling Point Not available
Density Not available
LogP Not available

Synthesis and Characterization

Detailed experimental protocols for the synthesis of 2-Chloro-5-
(trifluoromethyl)benzo[d]oxazole are not explicitly detailed in publicly available literature.
However, general synthetic routes for 2-substituted benzoxazoles can be adapted. A common
and effective method involves the cyclization of a corresponding 2-aminophenol derivative.

General Synthetic Approach: Cyclization of 2-
Aminophenol

A plausible synthetic route would involve the reaction of 2-amino-4-(trifluoromethyl)phenol with
a suitable chlorinating agent that also facilitates cyclization.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of 2-Chloro-5-
(trifluoromethyl)benzo[d]oxazole.

Characterization Data

Specific spectral data (NMR, MS, IR) for 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole is not
widely published. However, the expected spectral characteristics can be inferred from
structurally similar compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.[2]
Researchers synthesizing this compound should anticipate the following characterization data:
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Technique Expected Observations

Aromatic protons exhibiting splitting patterns
consistent with a trisubstituted benzene ring.
Chemical shifts will be influenced by the

1H NMR _ _
electron-withdrawing nature of the
trifluoromethyl and chloro groups, as well as the

benzoxazole ring system.

Resonances for eight distinct carbon atoms. The
carbon attached to the trifluoromethyl group will
show a characteristic quartet due to C-F

13C NMR _ _ _ _
coupling. The chemical shifts of the aromatic
and heterocyclic carbons will provide insight into

the electronic environment of the molecule.

A molecular ion peak corresponding to the exact
M Spect . mass of CsH3CIF3NO. The fragmentation
ass Spectrometr
P y pattern would likely show losses of Cl, CFs, and

potentially the entire oxazole ring.

Characteristic absorption bands for C-Cl, C-F,
FTIR Spectroscopy C=N, and C-O stretching, as well as aromatic C-
H and C=C vibrations.

Applications in Drug Discovery and Development

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a
wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory
properties.[3][4] The unique substitution pattern of 2-Chloro-5-
(trifluoromethyl)benzo[d]oxazole makes it a valuable intermediate for the synthesis of more
complex molecules with therapeutic potential.

Potential as a Scaffold for Kinase Inhibitors

A structurally related compound, 2-bromo-5-chlorobenzo[d]oxazole, has been utilized in the
synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[5] This
suggests that 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole could serve as a key building
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block for a similar class of compounds targeting protein kinases, which are crucial regulators of
cell signaling and are often dysregulated in diseases like cancer.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase
(RTK) like VEGFR-2 and indicates the potential point of inhibition by a derivative of 2-Chloro-5-
(trifluoromethyl)benzo[d]oxazole.
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Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a benzoxazole
derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Methyl-5-(trifluoromethyl)benzoxazole | 175785-41-8 | Benchchem [benchchem.com]

2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural
characterization of two precursors for antitubercular benzothiazinones - PMC
[pmc.ncbi.nlm.nih.gov]

» 3. Acomprehensive review on biological activities of oxazole derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

» 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. benchchem.com [benchchem.com]

¢ To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-5-
(trifluoromethyl)benzo[d]oxazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172225#2-chloro-5-trifluoromethyl-benzo-d-oxazole-
cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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